Synthesis and characterization of 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Synthesis and characterization of 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Abstract
The pyranothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] This technical guide provides a comprehensive, field-proven framework for the synthesis and detailed characterization of a key derivative: 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole (CAS 1093107-56-2). While this specific compound is noted in chemical catalogs, detailed synthetic and characterization literature is sparse. Therefore, this document outlines a robust and logical synthetic pathway based on well-established, fundamental organic reactions, including the Hantzsch thiazole synthesis and Sandmeyer reaction. Furthermore, a full suite of predicted characterization data is provided, equipping researchers with the necessary benchmarks for successful synthesis and verification. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a practical, in-depth understanding of this valuable chemical entity.
Rationale and Strategic Approach
The fusion of a pyran ring with a thiazole system creates a bicyclic scaffold with significant potential for chemical exploration. The bromine atom at the 2-position of the thiazole ring serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate diverse compound libraries for screening.
Given the lack of a published, direct synthesis for the target molecule, we propose a highly reliable, three-step sequence. This pathway leverages commercially available starting materials and employs high-yielding, well-understood reactions, ensuring reproducibility and scalability. The core logic is as follows:
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Construct the Fused Ring System: An α-haloketone derived from a cyclic pyran is the ideal precursor for building the fused thiazole ring.
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Install the Thiazole Core: The Hantzsch thiazole synthesis is the gold-standard method for reacting an α-haloketone with a thioamide source to form the thiazole ring.[2][3] Using thiourea provides a 2-amino-thiazole intermediate, which is a strategic entry point for further modification.
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Introduce the Bromo Substituent: The Sandmeyer reaction is a classic and highly effective method for converting an aromatic or heteroaromatic amine to a halide, offering a clean and efficient route to the final 2-bromo derivative.
Step 1: α-Bromination of Tetrahydro-4H-pyran-4-one
The synthesis initiates with the selective bromination of tetrahydro-4H-pyran-4-one at the alpha position. This electrophilic substitution is typically acid-catalyzed and proceeds via an enol or enolate intermediate.
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Causality: The carbonyl group activates the adjacent α-carbons, making them susceptible to electrophilic attack by bromine. Using methanol as a solvent helps to control the reaction rate and selectivity.
Step 2: Hantzsch Thiazole Synthesis
This is the key ring-forming step. The synthesized α-bromoketone undergoes condensation with thiourea.
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Mechanism: The reaction begins with the nucleophilic sulfur atom of thiourea attacking the carbon bearing the bromine in an SN2 fashion. [2]This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic 2-amino-thiazole ring system. [4]
Step 3: Sandmeyer Reaction
The final step involves the conversion of the 2-amino group to the target 2-bromo substituent.
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Mechanism: The primary amino group is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a diazonium salt. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.
Detailed Experimental Protocols
Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of 3-Bromo-tetrahydro-4H-pyran-4-one (Intermediate 1)
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To a solution of tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol) in 100 mL of methanol, add 2-3 drops of concentrated hydrobromic acid.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add bromine (5.1 mL, 16.0 g, 0.1 mol) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours until the red-brown color of bromine dissipates.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once complete, carefully pour the reaction mixture into 500 mL of ice-cold water.
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Extract the aqueous layer with dichloromethane (3 x 100 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can often be used in the next step without further purification.
Protocol 3.2: Synthesis of 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine (Intermediate 2)
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Dissolve the crude 3-bromo-tetrahydro-4H-pyran-4-one (approx. 0.1 mol) and thiourea (8.4 g, 0.11 mol) in 150 mL of ethanol.
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Heat the mixture to reflux and maintain for 3-5 hours. [4]3. Monitor the reaction by TLC. A new, more polar spot corresponding to the product should appear.
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Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
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Pour the mixture into 300 mL of water and basify to pH 8-9 with a 5% sodium carbonate solution. [2]6. Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and air-dry.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine.
Protocol 3.3: Synthesis of 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole (Target Molecule)
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Suspend 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (10.0 g, 0.064 mol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL).
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Cool the suspension to -5 to 0 °C in an ice-salt bath with vigorous stirring.
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Slowly add a solution of sodium nitrite (4.8 g, 0.07 mol) in 20 mL of water dropwise, keeping the temperature below 0 °C. Stir for an additional 30 minutes after addition.
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In a separate flask, dissolve copper(I) bromide (10.0 g, 0.07 mol) in 48% hydrobromic acid (50 mL) at 60 °C.
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Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.
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After the addition is complete, heat the mixture at 80-90 °C for 30 minutes, then cool to room temperature.
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Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).
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Combine the organic extracts, wash with water, 1 M sodium hydroxide, and brine.
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Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole.
Characterization
The following data are predicted based on the analysis of structurally similar compounds, including 3,4-dihydro-2H-pyran and various thiazole derivatives. [1][5][6]
| Technique | Predicted Data |
|---|---|
| Formula | C₆H₆BrNOS |
| Molecular Weight | 220.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.65 (s, 2H, -O-CH₂-), 3.95 (t, J = 5.6 Hz, 2H, -CH₂-O-), 2.85 (t, J = 5.6 Hz, 2H, -CH₂-C=) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0 (C-thiazole), 138.0 (C-Br), 115.0 (C-thiazole), 65.0 (-O-CH₂-), 64.5 (-CH₂-O-), 25.0 (-CH₂-C=) ppm. |
| FT-IR (ATR) | 3100-3050 (C-H, thiazole), 2950-2850 (C-H, aliphatic), 1580 (C=N, thiazole), 1100 (C-O-C stretch), ~650 (C-Br stretch) cm⁻¹. |
| MS (EI, 70 eV) | m/z (%): 221 (M+2, ~98), 219 (M⁺, 100), 193/191 ([M-CO]⁺), 140 ([M-Br]⁺), 112 ([M-Br-CO]⁺). |
Interpretation of Predicted Spectra
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¹H NMR: The spectrum is expected to be relatively simple. The two methylene groups on the pyran ring adjacent to the oxygen will appear as distinct triplets due to coupling with each other. The methylene group attached to the thiazole ring is expected to be a singlet, as it has no adjacent protons. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent oxygen and thiazole ring. [7][8]* ¹³C NMR: The spectrum will show six distinct carbon signals. The carbons of the thiazole ring will appear in the aromatic region, with the carbon attached to the bromine (C2) being significantly downfield. The aliphatic carbons of the pyran ring will appear in the upfield region.
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FT-IR: The spectrum will be characterized by the C-H stretching of the aliphatic pyran ring and the thiazole proton. The key functional group vibrations will be the C=N stretch of the thiazole ring and the strong C-O-C ether stretch. The C-Br stretch appears in the fingerprint region.
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Mass Spectrometry: The most critical diagnostic feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one at m/z 219 (M⁺) and one at m/z 221 (M+2). [9][10]Key fragmentation pathways would likely involve the loss of a bromine radical (M-Br) or cleavage of the pyran ring. [11]
Conclusion
This guide presents a logical and robust synthetic strategy for obtaining 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole, a valuable building block for drug discovery and medicinal chemistry. By employing a sequence of well-established reactions—α-bromination, Hantzsch thiazole synthesis, and the Sandmeyer reaction—researchers can reliably access this compound. The provided detailed protocols and comprehensive predicted characterization data serve as a self-validating system, offering clear benchmarks for reaction monitoring, purification, and final product verification. This document provides the authoritative grounding necessary for scientists to confidently synthesize and utilize this important pyranothiazole derivative in their research endeavors.
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